molecular formula C11H16O B054637 (3-Methoxy-2-methylpropyl)benzene CAS No. 120811-92-9

(3-Methoxy-2-methylpropyl)benzene

Cat. No. B054637
CAS RN: 120811-92-9
M. Wt: 164.24 g/mol
InChI Key: YRELUSXNOZNOQI-UHFFFAOYSA-N
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Description

(3-Methoxy-2-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon. It is found in various essential oils, including cumin, thyme, and oregano. P-cymene has gained significant attention in recent years due to its various applications in the field of scientific research.

Mechanism of Action

The mechanism of action of p-cymene is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of bacterial enzymes, the modulation of inflammatory cytokines, and the scavenging of free radicals. P-cymene has also been found to interact with various cellular targets, including ion channels, receptors, and enzymes.
Biochemical and Physiological Effects
P-cymene has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. P-cymene has also been found to increase the levels of antioxidant enzymes, including superoxide dismutase and catalase. Moreover, p-cymene has been shown to reduce the levels of lipid peroxidation, a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

P-cymene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. P-cymene is also stable and has a long shelf life, making it suitable for long-term experiments. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some assays. Moreover, p-cymene may exhibit different effects depending on the concentration and duration of exposure, which may complicate the interpretation of results.

Future Directions

P-cymene has several potential future directions for scientific research. It may be further studied for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Moreover, p-cymene may be investigated for its potential applications in the food industry as a natural preservative. Further studies may also be conducted to elucidate the mechanism of action of p-cymene and to identify its cellular targets. Additionally, p-cymene may be explored for its potential applications in drug delivery systems and as a template for the synthesis of novel compounds.
Conclusion
In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon with various applications in the field of scientific research. It possesses antimicrobial, anti-inflammatory, antioxidant, and anticancer properties and has been shown to exert various biochemical and physiological effects. P-cymene may have potential applications in the food industry, drug delivery systems, and as a template for the synthesis of novel compounds. Further studies are needed to elucidate the mechanism of action of p-cymene and to identify its cellular targets.

Scientific Research Applications

P-cymene has been extensively studied for its various applications in the field of scientific research. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. P-cymene has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in various animal models. Moreover, p-cymene has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

120811-92-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(3-methoxy-2-methylpropyl)benzene

InChI

InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

YRELUSXNOZNOQI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)COC

Canonical SMILES

CC(CC1=CC=CC=C1)COC

Other CAS RN

120811-92-9

synonyms

Benzene,(3-methoxy-2-methylpropyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

220 ml (1.9 mole) of KH (35% in oil) were placed, under a N2 -atmosphere, into a 4.5 l reactor and washed 4 times with pentane, in order to remove all traces of oil. 1.5 l of dry tetrahydrofurane were added before the dropwise addition of a solution of 259 g (1.73 mole) of 1-hydroxy-2-methyl-3-phenylpropane and 500 ml of dry tetrahydrofurane. The reaction was stirred for 15 hours at room temperature. Then 285 g (2.01 mole) of methyl iodide were added dropwise over a period of 2 hours, and stirring was continued at room temperature for another 2 hours. A possible excess of KH was hydrolyzed by adding 50 ml of methanol, then the reaction mixture was poured on ice. The product was taken up in ether, which was washed 3 times with a saturated NH4Cl solution and then with brine to neutrality. After drying over Na2SO4, the solution was filtered, concentrated and then distilled over a Vigreux-type column (boiling point: 100° C. at 5×102Pa).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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